molecular formula C21H18N4O3S B3209146 1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea CAS No. 1058216-24-2

1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Cat. No.: B3209146
CAS No.: 1058216-24-2
M. Wt: 406.5 g/mol
InChI Key: ZLLKZQXJMSTOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea typically involves the following steps:

    Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Coupling with 3,4-dimethoxyaniline: The thiazolo[5,4-b]pyridine core is then coupled with 3,4-dimethoxyaniline under appropriate conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(3-pyridyl)urea: Similar structure but lacks the thiazole ring.

    1-(3,4-Dimethoxyphenyl)-3-(3-thiazolyl)urea: Similar structure but lacks the pyridine ring.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is unique due to the presence of both the thiazole and pyridine rings, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-27-17-9-8-15(12-18(17)28-2)24-21(26)23-14-6-3-5-13(11-14)19-25-16-7-4-10-22-20(16)29-19/h3-12H,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLKZQXJMSTOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.